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# Managing confounding factors in clinical trials of Liafensine for TRD

Author: BenchChem Technical Support Team. Date: December 2025

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# Technical Support Center: Liafensine Clinical Trials for TRD

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **Liafensine** in clinical trials for Treatment-Resistant Depression (TRD).

# Frequently Asked Questions (FAQs)

Q1: What is Liafensine and what is its mechanism of action in the context of TRD?

**Liafensine** (also known as DB104 or BMS-820836) is a first-in-class triple reuptake inhibitor.[1] [2] It targets and blocks the transporters for serotonin (5-HT), norepinephrine (NE), and dopamine (DA), thereby increasing the levels of these key neurotransmitters in the synaptic cleft.[2][3] This enhanced neurotransmission is believed to contribute to its antidepressant effects, offering a potential new therapeutic option for patients with TRD who have not responded to other antidepressants.[1][2]

Q2: What is the significance of the DGM4/ANK3 biomarker in Liafensine clinical trials?

The DGM4 biomarker, which is a single nucleotide polymorphism (SNP) in the ANK3 gene, has been identified as a novel pharmacogenomic predictor of **Liafensine**'s efficacy in TRD patients. [4][5] The ENLIGHTEN Phase 2b trial was a biomarker-guided study that enrolled DGM4-

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positive TRD patients.[1][6] The results demonstrated that patients with this biomarker showed a significantly greater improvement in depression symptoms when treated with **Liafensine** compared to placebo.[1][4][7] This represents a significant step towards precision medicine in psychiatry, allowing for the selection of patients who are most likely to respond to **Liafensine** treatment.[1][4][8]

Q3: What were the primary and secondary endpoints in the ENLIGHTEN Phase 2b trial?

The primary endpoint of the ENLIGHTEN trial was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to week 6.[1][6][8] Secondary endpoints included changes in the Clinical Global Impressions-Severity (CGI-S) and the Sheehan Disability Scale (SDS) from baseline, as well as the Clinical Global Impressions-Improvement (CGI-I) score at week 6.[6][9] The trial successfully met both its primary and all secondary endpoints.[1][6]

Q4: What are the common confounding factors to consider when designing a clinical trial for **Liafensine** in TRD?

Clinical trials for TRD are subject to several confounding factors that can impact study outcomes. These include:

- Patient Heterogeneity: TRD is a heterogeneous condition with various underlying biological causes.[10]
- Comorbid Conditions: Co-occurring psychiatric conditions, such as anxiety disorders and personality disorders, are common in TRD and can affect treatment response.[11][12][13]
   Medical comorbidities can also act as confounders.[14][15]
- Prior Treatments: The number and type of prior failed antidepressant treatments can influence the likelihood of response to a new agent.[13][14]
- Placebo Response: A significant placebo response is often observed in antidepressant trials and can make it difficult to demonstrate the efficacy of the investigational drug.[16][17]
- Misdiagnosis: Inaccurate diagnosis of TRD or failure to identify underlying conditions mimicking depression can lead to the enrollment of inappropriate subjects.[16]



## **Troubleshooting Guides**

Problem: High placebo response rate observed in the trial.

Possible Cause & Solution:

- Inadequate Subject Screening: "Professional patients" or those who do not meet the strict criteria for TRD may inflate the placebo response.[16]
  - Troubleshooting Step: Implement rigorous screening protocols, including structured diagnostic interviews like the SAFER interview, to ensure accurate diagnosis and confirmation of treatment resistance.[16]
- Patient Expectations: High expectations for a new treatment can contribute to the placebo effect.
  - Troubleshooting Step: Provide standardized and neutral information to all participants about the investigational drug and the possibility of receiving a placebo.

Problem: Difficulty in recruiting a sufficient number of DGM4/ANK3-positive patients.

Possible Cause & Solution:

- Low Prevalence of the Biomarker: The prevalence of the DGM4/ANK3 biomarker in the general TRD population may be lower than anticipated.
  - Troubleshooting Step: Expand recruitment efforts to multiple clinical sites to increase the pool of potential participants. Collaborate with genetic testing companies to pre-screen potential subjects.
- Logistical Challenges with Genetic Screening: The process of genetic screening and result turnaround time can slow down recruitment.
  - Troubleshooting Step: Streamline the genetic screening workflow. Utilize validated assays for the DGM4 biomarker that can be performed in CLIA-certified labs to ensure timely and accurate results.[5]



#### **Data Presentation**

Table 1: Summary of Efficacy Results from the ENLIGHTEN Phase 2b Trial

Endpoint	Liafensine Group	Placebo Group	Improvement over Placebo	p-value
MADRS Total Score Change from Baseline	-15.4 ± 0.90	-11.0 ± 1.31	4.4 points	0.0056
CGI-I Score at Week 6	2.3	-	0.6 points	0.0026
CGI-S Change from Baseline	-	-	~36%	Met
SDS Change from Baseline	-	-	~36%	Met

Data sourced from multiple reports on the ENLIGHTEN trial.[1][6][7]

Table 2: Adverse Events Reported in the ENLIGHTEN Trial

Adverse Event	Liafensine Group	Placebo Group
Headache	-	14%
Nausea	-	11%
Weight Change (Mean ± SD at Day 42)	-0.16 ± 2.03 kg	0.07 ± 1.9 kg

Note: **Liafensine** was reported to be well-tolerated with a favorable safety profile. Specific percentages for headache and nausea in the **Liafensine** group were not detailed in the provided search results, but were noted as tolerable with low rates of meaningful events.[7][8]

### **Experimental Protocols**



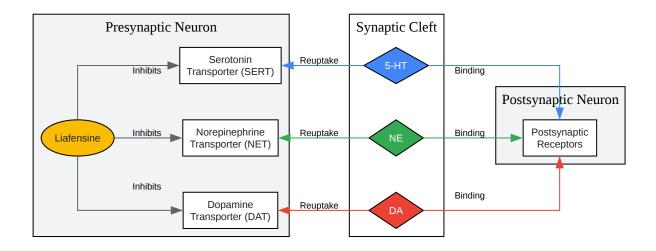
Methodology for the ENLIGHTEN Phase 2b Clinical Trial

The ENLIGHTEN study was a biomarker-guided, randomized, double-blind, placebo-controlled global Phase 2b trial.[1][6]

- Patient Population: The trial enrolled 197 adult patients diagnosed with Treatment-Resistant Depression who tested positive for the DGM4 (ANK3) genetic biomarker.[1][6] Inclusion criteria required patients to have failed at least two different antidepressant treatments.[4]
- Randomization: Participants were randomized in a 1:1:1 ratio to one of three treatment arms:
  - Liafensine 1 mg once daily
  - Liafensine 2 mg once daily
  - Placebo once daily
- Treatment Duration: The treatment period was 6 weeks.[1][6]
- Primary Outcome Measure: The primary endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score from baseline to Day 42.[4][7]
- Secondary Outcome Measures: Secondary endpoints included the Clinical Global Impressions-Severity (CGI-S), Clinical Global Impressions-Improvement (CGI-I), and the Sheehan Disability Scale (SDS).[6][9]
- Biomarker Analysis: Patient blood samples were collected to identify the DGM4 genotype using a validated assay in CLIA-certified laboratories.[5]

# **Mandatory Visualization**

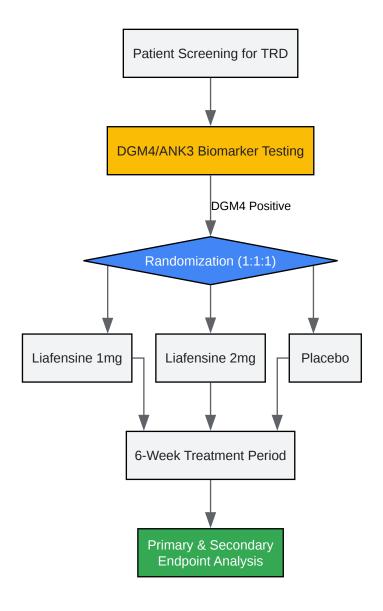




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Caption: Mechanism of action of **Liafensine** as a triple reuptake inhibitor.

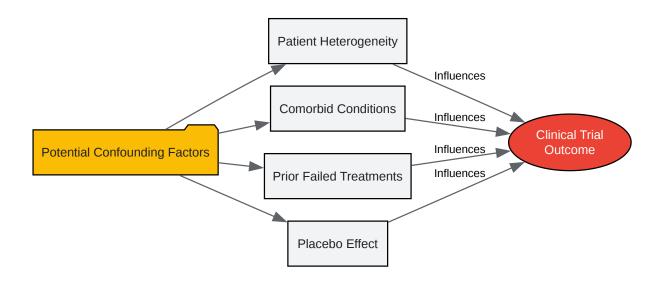




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Caption: Workflow of the ENLIGHTEN Phase 2b clinical trial.





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Caption: Logical relationship of confounding factors in TRD clinical trials.

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- To cite this document: BenchChem. [Managing confounding factors in clinical trials of Liafensine for TRD]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608567#managing-confounding-factors-in-clinical-trials-of-liafensine-for-trd]

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